

Technical Guide: 2-Methoxy-5-Ethylbenzyl Chloride

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Compound of Interest

Compound Name: 2-(Chloromethyl)-4-ethyl-1-methoxybenzene

CAS No.: 85944-01-0

Cat. No.: B2847659

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Chemical Identity & Nomenclature

This compound is a substituted benzyl chloride derivative characterized by an electron-donating methoxy group at the ortho position and an ethyl group at the meta position relative to the chloromethyl moiety. Its precise substitution pattern dictates its reactivity and utility in drug discovery, particularly in the synthesis of benzamide antipsychotics and Hsp90 inhibitors.

Core Identifiers:

- Primary Synonym: 5-Ethyl-2-methoxybenzyl chloride
- Systematic IUPAC Name: 1-(Chloromethyl)-5-ethyl-2-methoxybenzene
- Alternative Chemical Name: 2-(Chloromethyl)-4-ethylanisole
- Molecular Formula: $C_{10}H_{13}ClO$
- Molecular Weight: 184.66 g/mol

- Key Precursor CAS: 66873-89-0 (5-Ethyl-2-methoxybenzoic acid)

Structural Context: The "2-methoxy-5-ethyl" descriptor implies numbering relative to the benzyl carbon (C1).

- Position 1: Chloromethyl group (-CH₂Cl)
- Position 2: Methoxy group (-OCH₃)
- Position 5: Ethyl group (-CH₂CH₃)[1][2]

Synthesis & Production Methodologies

The synthesis of 2-methoxy-5-ethylbenzyl chloride requires regioselective control to ensure the correct isomer is formed. Two primary routes are established in literature and patent filings.

Route A: Direct Chloromethylation (Blanc Reaction)

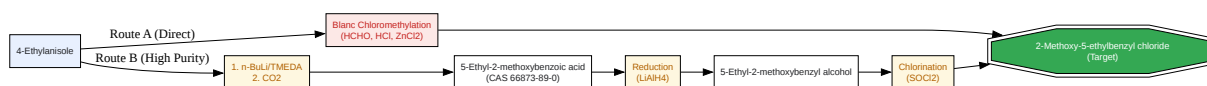
- Mechanism: Electrophilic aromatic substitution.
- Protocol: Reaction of 4-ethylanisole with formaldehyde and hydrogen chloride (or thionyl chloride) in the presence of a Lewis acid (ZnCl₂).
- Regioselectivity: The methoxy group is a strong ortho/para director. Since the para position is blocked by the ethyl group, substitution occurs primarily at the ortho position (C2 relative to OMe), yielding the desired 1-(chloromethyl)-5-ethyl-2-methoxybenzene.
- Pros/Cons: High throughput but risk of bis-chloromethylation or polymerization.

Route B: Directed Lithiation & Functional Group Interconversion (High Purity)

- Mechanism: Ortho-directed lithiation followed by carboxylation, reduction, and chlorination.
- Protocol:
 - Lithiation: Treat 4-ethylanisole with n-BuLi and TMEDA (Tetramethylethylenediamine) to selectively lithiate the position ortho to the methoxy group.

- Carboxylation: Quench with CO₂ to form 5-ethyl-2-methoxybenzoic acid (CAS 66873-89-0).
- Reduction: Reduce the acid with LiAlH₄ to 5-ethyl-2-methoxybenzyl alcohol.
- Chlorination: Convert the alcohol to the chloride using SOCl₂ (Thionyl chloride) or PCl₃.
- Pros/Cons: Multi-step but guarantees high isomeric purity; preferred for GMP pharmaceutical intermediates.

Visualization of Synthesis Pathways



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Figure 1: Comparison of Direct Chloromethylation vs. Directed Lithiation synthesis routes.

Applications in Drug Discovery

This intermediate serves as a "warhead" for introducing the lipophilic 2-methoxy-5-ethylbenzyl moiety. The combination of the methoxy group (H-bond acceptor) and the ethyl group (lipophilic bulk) modulates the pharmacokinetic profile of the final drug candidate.

Key Therapeutic Classes:

- Hsp90 Inhibitors:
 - Used in the synthesis of resorcinol-based Hsp90 inhibitors (e.g., isoxazole amides) for oncology. The benzyl group fits into the ATP-binding pocket of the Hsp90 chaperone, interacting with hydrophobic residues.
- Benzamide Antipsychotics:

- Structurally homologous to the Remoxipride and Sulpiride class. The 5-ethyl group acts as a bioisostere for the 5-bromo or 5-sulfamoyl groups found in classic D2 receptor antagonists, potentially altering blood-brain barrier (BBB) permeability.
- Auxin Analogs (Agrochemicals):
 - The structural similarity to substituted benzoic acids makes it a candidate for synthetic auxin herbicides.

Reactivity Profile:

- Nucleophilic Substitution (S_N2): The benzylic chloride is highly reactive toward amines (to form benzylamines), alkoxides (to form benzyl ethers), and thiols.
- Grignard Formation: Can be converted to the benzylmagnesium chloride for carbon-carbon bond formation.

Experimental Validation & Safety

Identity Verification Protocol: To validate the identity of 2-methoxy-5-ethylbenzyl chloride, use the following analytical markers:

Method	Expected Signal / Observation
¹ H NMR (CDCl ₃)	δ 4.65 ppm (s, 2H, -CH ₂ Cl) δ 3.85 ppm (s, 3H, -OCH ₃) δ 2.60 ppm (q, 2H, -CH ₂ CH ₃) δ 1.20 ppm (t, 3H, -CH ₂ CH ₃) Aromatic Region: 1,2,4-substitution pattern (d, dd, d).
Mass Spectrometry	m/z 184/186 (3:1 ratio due to ³⁵ Cl/ ³⁷ Cl isotopes).
TLC (Silica)	High R _f in non-polar solvents (Hexane/EtOAc) compared to the alcohol precursor.

Safety & Handling:

- Hazard: Benzyl chlorides are potent lachrymators and alkylating agents. They are corrosive to skin and eyes.

- Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis to the alcohol and HCl release.
- Neutralization: Quench spills with dilute ammonium hydroxide or sodium thiosulfate solution.

References

- Preparation of Benzoic Acid Derivatives (Synthesis of 5-Ethyl-2-methoxybenzoic acid). Google Patents (WO2008044029A1).
- Hsp90 Inhibitors and Pharmaceutical Combinations. Google Patents (US20080306054A1).
- Blanc Chloromethylation Reaction. Organic Chemistry Portal. Available at: [\[Link\]](#)
- PubChem Compound Summary: 1-Chloro-2-ethyl-4-methoxybenzene (Isomer Analog). National Library of Medicine. Available at: [\[Link\]](#)

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Sources

- 1. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide - Google Patents [patents.google.com]
- 2. Methyl 5-ethyl-2-methoxybenzoate | Benchchem [[benchchem.com](https://www.benchchem.com)]
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